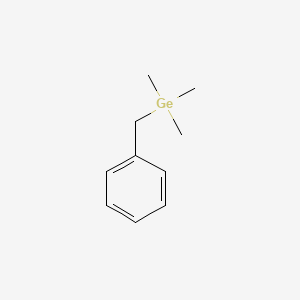![molecular formula C16H16N2O B14733492 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one CAS No. 5469-91-0](/img/structure/B14733492.png)
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is an organic compound with the molecular formula C16H15N3. This compound is known for its unique structural features, which include a dimethylamino group attached to a phenyl ring and an imino group linked to a phenylethanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethanenitrile
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethanol
Uniqueness
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.
Propriétés
Numéro CAS |
5469-91-0 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]imino-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O/c1-18(2)15-10-8-14(9-11-15)17-12-16(19)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clé InChI |
UYNRNKVSHIPCJL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


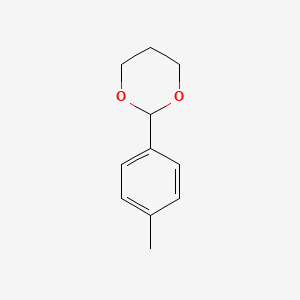
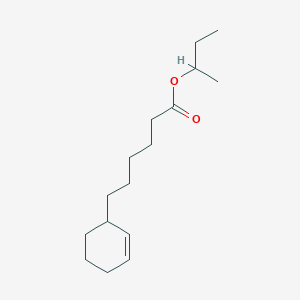

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
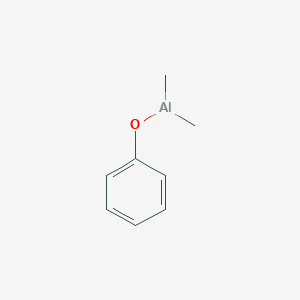
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
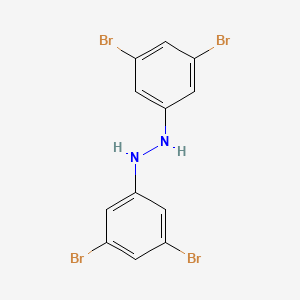
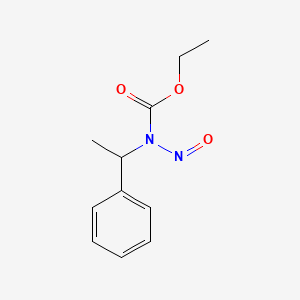
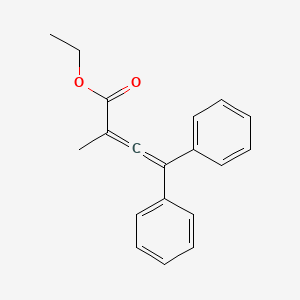
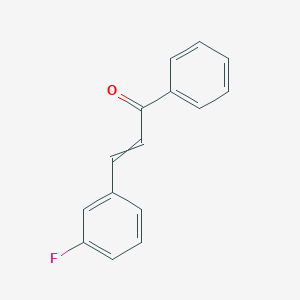
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
